molecular formula C11H24ClNO B091462 1-Chloro-3-(dibutylamino)propan-2-ol CAS No. 15285-61-7

1-Chloro-3-(dibutylamino)propan-2-ol

Cat. No. B091462
CAS RN: 15285-61-7
M. Wt: 221.77 g/mol
InChI Key: FLESNXAGSDQDRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-3-(dibutylamino)propan-2-ol, also known as CBAP, is a chiral compound that has been extensively studied for its potential applications in the field of asymmetric synthesis. CBAP is a versatile reagent that can be used for a wide range of organic transformations, including asymmetric aldol reactions, Mannich reactions, and Michael additions.

Mechanism Of Action

The mechanism of action of 1-Chloro-3-(dibutylamino)propan-2-ol is not fully understood, but it is believed to act as a chiral auxiliary or ligand in promoting asymmetric reactions. 1-Chloro-3-(dibutylamino)propan-2-ol has a chiral center, which allows it to interact selectively with other chiral molecules. This interaction can lead to the formation of new chiral centers in the reaction product, resulting in highly enantioselective reactions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 1-Chloro-3-(dibutylamino)propan-2-ol. However, it is believed to be relatively non-toxic and has been used in a number of lab experiments without any reported adverse effects.

Advantages And Limitations For Lab Experiments

1-Chloro-3-(dibutylamino)propan-2-ol has a number of advantages as a chiral auxiliary or ligand in asymmetric synthesis. It is relatively easy to synthesize and has a high level of enantioselectivity. However, 1-Chloro-3-(dibutylamino)propan-2-ol is not suitable for all types of reactions and may not be effective in promoting certain types of asymmetric reactions.

Future Directions

There are a number of potential future directions for research on 1-Chloro-3-(dibutylamino)propan-2-ol. One area of interest is the development of new synthetic methods for 1-Chloro-3-(dibutylamino)propan-2-ol that can improve its yield and purity. Another area of interest is the exploration of new applications for 1-Chloro-3-(dibutylamino)propan-2-ol in asymmetric synthesis, such as in the synthesis of complex natural products. Additionally, further research is needed to fully understand the mechanism of action of 1-Chloro-3-(dibutylamino)propan-2-ol and its potential applications in other fields, such as medicinal chemistry and materials science.
Conclusion
In conclusion, 1-Chloro-3-(dibutylamino)propan-2-ol is a versatile chiral compound that has been extensively studied for its potential applications in asymmetric synthesis. It is relatively easy to synthesize and has a high level of enantioselectivity. 1-Chloro-3-(dibutylamino)propan-2-ol has a number of potential future directions for research, including the development of new synthetic methods and the exploration of new applications in asymmetric synthesis.

Synthesis Methods

1-Chloro-3-(dibutylamino)propan-2-ol can be synthesized through a three-step process. First, 3-chloro-2-propanol is reacted with dibutylamine to form the corresponding amine salt. Second, the amine salt is treated with sodium hydroxide to generate the free amine. Finally, the free amine is reacted with thionyl chloride to yield 1-Chloro-3-(dibutylamino)propan-2-ol. The overall yield of 1-Chloro-3-(dibutylamino)propan-2-ol is around 60%.

Scientific Research Applications

1-Chloro-3-(dibutylamino)propan-2-ol has been extensively studied for its potential applications in asymmetric synthesis. It has been shown to be an effective chiral auxiliary for a wide range of organic transformations, including aldol reactions, Mannich reactions, and Michael additions. 1-Chloro-3-(dibutylamino)propan-2-ol has also been used as a ligand in asymmetric catalysis, where it has been shown to be highly effective in promoting enantioselective reactions.

properties

CAS RN

15285-61-7

Product Name

1-Chloro-3-(dibutylamino)propan-2-ol

Molecular Formula

C11H24ClNO

Molecular Weight

221.77 g/mol

IUPAC Name

1-chloro-3-(dibutylamino)propan-2-ol

InChI

InChI=1S/C11H24ClNO/c1-3-5-7-13(8-6-4-2)10-11(14)9-12/h11,14H,3-10H2,1-2H3

InChI Key

FLESNXAGSDQDRA-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)CC(CCl)O

Canonical SMILES

CCCCN(CCCC)CC(CCl)O

Other CAS RN

15285-61-7

Origin of Product

United States

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